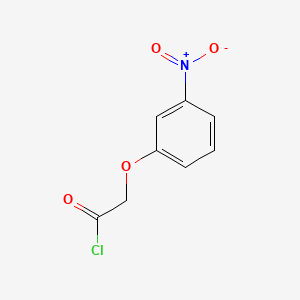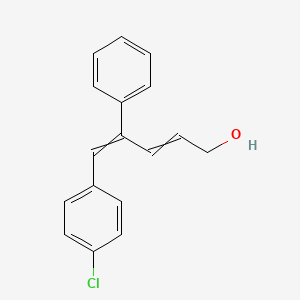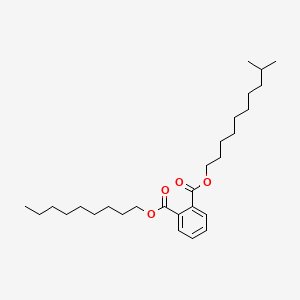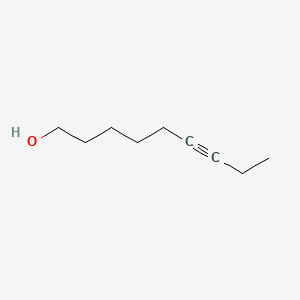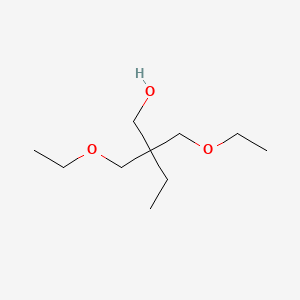![molecular formula C14H19BClNO3 B12641968 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid](/img/structure/B12641968.png)
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronic acid group, a chloro substituent, and a cyclohexyl(methyl)carbamoyl group attached to a benzene ring. The boronic acid group is particularly significant as it plays a crucial role in various chemical reactions, especially in Suzuki–Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzene Ring Substituent: The initial step involves the introduction of the chloro and cyclohexyl(methyl)carbamoyl groups onto the benzene ring. This can be achieved through electrophilic aromatic substitution reactions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This step often involves the use of a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form a phenol derivative.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Suzuki–Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of phenol derivatives.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This mechanism is crucial for the formation of biaryl compounds and other complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Lacks the chloro and cyclohexyl(methyl)carbamoyl groups, making it less sterically hindered.
4-Chlorophenylboronic Acid: Similar structure but lacks the cyclohexyl(methyl)carbamoyl group.
Cyclohexylboronic Acid: Lacks the aromatic ring and chloro substituent.
Uniqueness
4-Chloro-3-[cyclohexyl(methyl)carbamoyl]benzeneboronic acid is unique due to the combination of its boronic acid group, chloro substituent, and cyclohexyl(methyl)carbamoyl group. This unique structure imparts specific reactivity and steric properties, making it valuable for specialized applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C14H19BClNO3 |
|---|---|
Poids moléculaire |
295.57 g/mol |
Nom IUPAC |
[4-chloro-3-[cyclohexyl(methyl)carbamoyl]phenyl]boronic acid |
InChI |
InChI=1S/C14H19BClNO3/c1-17(11-5-3-2-4-6-11)14(18)12-9-10(15(19)20)7-8-13(12)16/h7-9,11,19-20H,2-6H2,1H3 |
Clé InChI |
QFKAIZXJNWXPER-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(C=C1)Cl)C(=O)N(C)C2CCCCC2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



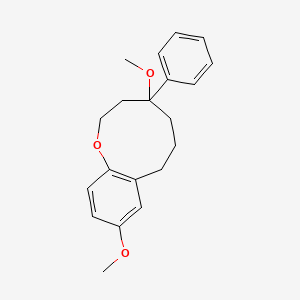
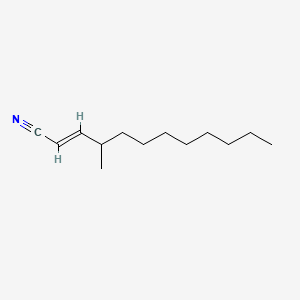
![1-{5-[(4-Fluorophenyl)methyl]furan-2-yl}-3-hydroxy-3-[1-(2-methoxypropan-2-yl)-1H-1,2,4-triazol-3-yl]prop-2-en-1-one](/img/structure/B12641905.png)
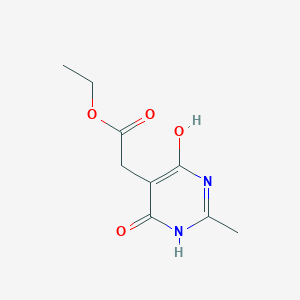
![benzenesulfonic acid;4-[(2S)-4-ethylmorpholin-2-yl]phenol](/img/structure/B12641908.png)

